molecular formula C17H16ClF3O2S B14601271 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene CAS No. 61166-95-8

2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene

Katalognummer: B14601271
CAS-Nummer: 61166-95-8
Molekulargewicht: 376.8 g/mol
InChI-Schlüssel: JSXPSGNFTQLKNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is a complex organic compound that features a trifluoromethyl group, a sulfinyl group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including the introduction of the trifluoromethyl group, the sulfinyl group, and the phenoxy group. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the aromatic ring. This can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group.

    Reduction: The sulfinyl group can be reduced to a sulfide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone derivative, while reduction yields a sulfide derivative.

Wissenschaftliche Forschungsanwendungen

2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenyl]benzene
  • 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(difluoromethyl)phenoxy]benzene
  • 2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]toluene

Uniqueness

2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfinyl group provides additional reactivity through redox chemistry.

Eigenschaften

CAS-Nummer

61166-95-8

Molekularformel

C17H16ClF3O2S

Molekulargewicht

376.8 g/mol

IUPAC-Name

2-butylsulfinyl-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C17H16ClF3O2S/c1-2-3-9-24(22)16-11-14(7-8-15(16)18)23-13-6-4-5-12(10-13)17(19,20)21/h4-8,10-11H,2-3,9H2,1H3

InChI-Schlüssel

JSXPSGNFTQLKNX-UHFFFAOYSA-N

Kanonische SMILES

CCCCS(=O)C1=C(C=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.